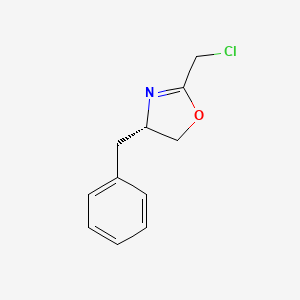
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes a benzyl group, a chloromethyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives, which can then be further processed to obtain the desired oxazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives with altered electronic properties.
Applications De Recherche Scientifique
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxazole ring.
Cyclic (4S)-chloromethyl sulfite and sulfate derivatives of (S)-glycidol: Compounds with similar chloromethyl and cyclic structures.
Uniqueness
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a chloromethyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
221196-90-3 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-(chloromethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c12-7-11-13-10(8-14-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clé InChI |
VANROMRJBPGFTM-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)CCl)CC2=CC=CC=C2 |
SMILES canonique |
C1C(N=C(O1)CCl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


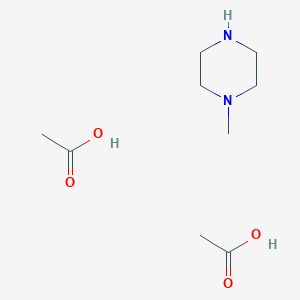
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
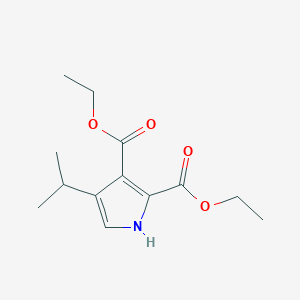
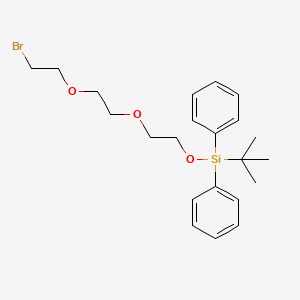
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

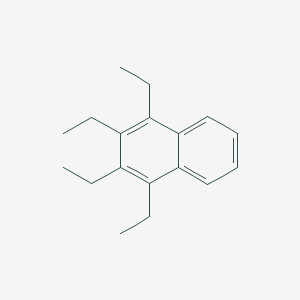
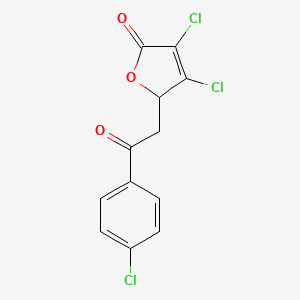
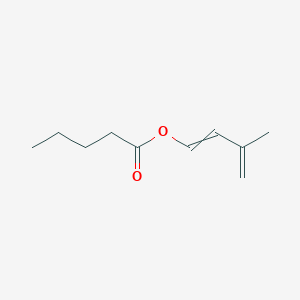
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
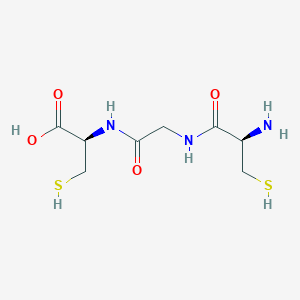
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
